N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide, also known as MLR-1023, is a novel compound that has shown promising results in scientific research for various applications. It is a thiazolidinedione derivative that has been synthesized through a multi-step process, and its mechanism of action involves the activation of peroxisome proliferator-activated receptors (PPARs).
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide involves the activation of PPARs, specifically PPAR-γ. PPARs are transcription factors that play a crucial role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPAR-γ by this compound leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. It also has anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide in laboratory experiments is its specificity for PPAR-γ, which allows for targeted activation of this receptor. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development. However, one limitation of this compound is that its effects may vary depending on the cell type and disease model used in experiments.
Future Directions
There are several potential future directions for the study of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide. One area of interest is its potential use in the treatment of diabetes, as it has been shown to improve glucose metabolism and insulin sensitivity in preclinical studies. Additionally, this compound may have potential applications in the treatment of cancer and inflammation. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide involves several steps, including the reaction of 3-aminophenyl sulfone with ethyl acetoacetate, followed by the condensation of the resulting product with 3-methylbutanoyl chloride. The final step involves the cyclization of the intermediate product with thionyl chloride to yield this compound.
Scientific Research Applications
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbutanamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic effects in preclinical studies.
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11(2)9-14(17)15-12-5-3-6-13(10-12)16-7-4-8-20(16,18)19/h3,5-6,10-11H,4,7-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAOJEPLUAPGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.